molecular formula C23H25ClN4 B11176320 N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine

N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine

Cat. No.: B11176320
M. Wt: 392.9 g/mol
InChI Key: QRKYXQDDIOKQOX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis or other cyclization methods.

    Coupling Reactions: The final step often involves coupling the pyrimidine core with the quinoline derivative using reagents like palladium catalysts under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the quinoline moiety, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar activities.

Medicine

In medicinal chemistry, N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine could be investigated for its potential therapeutic effects, such as anti-inflammatory or antiviral properties.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting their activity. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine
  • N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-5-yl)pyrimidin-2-amine

Uniqueness

The unique structural features of N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)pyrimidin-2-amine, such as the specific positioning of the tetramethyl groups and the chlorophenyl substitution, might confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H25ClN4

Molecular Weight

392.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(2,2,4,7-tetramethyl-3,4-dihydro-1H-quinolin-6-yl)pyrimidin-2-amine

InChI

InChI=1S/C23H25ClN4/c1-14-11-21-19(15(2)13-23(3,4)28-21)12-18(14)20-9-10-25-22(27-20)26-17-7-5-16(24)6-8-17/h5-12,15,28H,13H2,1-4H3,(H,25,26,27)

InChI Key

QRKYXQDDIOKQOX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C(=C2)C)C3=NC(=NC=C3)NC4=CC=C(C=C4)Cl)(C)C

Origin of Product

United States

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